molecular formula C11H10F4O2 B1416402 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid CAS No. 2229270-83-9

3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid

Cat. No. B1416402
M. Wt: 250.19 g/mol
InChI Key: FFXVWQHYRNBDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid , also known by its chemical formula C9H6F4O2 , is a synthetic organic compound. It falls under the category of fluorinated aromatic carboxylic acids . The compound exhibits interesting properties due to its fluorine substitution pattern, which impacts its reactivity and biological activity.



Synthesis Analysis

The synthesis of this compound involves several steps, including fluorination and carboxylation. Researchers have explored various synthetic routes, such as direct fluorination of a methyl-substituted phenyl ring followed by carboxylation using appropriate reagents. The trifluoromethyl group contributes to its unique properties and stability.



Molecular Structure Analysis

The molecular structure of 3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid consists of:



  • A trifluoromethyl group (CF3) attached to the phenyl ring.

  • A methyl group (CH3) at the adjacent position.

  • A carboxylic acid functional group (COOH) at the other end.



Chemical Reactions Analysis


  • Acid-Base Reactions : The carboxylic acid group can undergo acid-base reactions, forming salts or esters.

  • Substitution Reactions : The fluorine atoms make the compound susceptible to nucleophilic substitution reactions.

  • Decarboxylation : Under certain conditions, decarboxylation may occur, leading to the loss of the carboxylic acid group.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 60-70°C .

  • Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane) but sparingly soluble in water.

  • Stability : Stable under ambient conditions.


Safety And Hazards


  • Toxicity : Limited toxicity data available; handle with caution.

  • Combustibility : Classified as a combustible solid .

  • Storage : Store in a cool, dry place away from open flames.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Functionalization : Modify the compound to enhance specific properties.

  • Scale-Up Synthesis : Develop scalable synthetic routes for industrial applications.


Please note that while this analysis provides an overview, further research and experimental validation are essential for a deeper understanding of this compound’s properties and applications1.


properties

IUPAC Name

3-[5-fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6(10(16)17)4-7-5-8(12)2-3-9(7)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVWQHYRNBDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid
Reactant of Route 3
Reactant of Route 3
3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid
Reactant of Route 4
Reactant of Route 4
3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid
Reactant of Route 5
3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid
Reactant of Route 6
3-(5-Fluoro-2-trifluoromethylphenyl)-2-methyl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.